Sulfanylidenerhodium Sulfanylidenerhodium
Brand Name: Vulcanchem
CAS No.: 37245-91-3
VCID: VC19658400
InChI: InChI=1S/Rh.S
SMILES:
Molecular Formula: RhS
Molecular Weight: 134.97 g/mol

Sulfanylidenerhodium

CAS No.: 37245-91-3

Cat. No.: VC19658400

Molecular Formula: RhS

Molecular Weight: 134.97 g/mol

* For research use only. Not for human or veterinary use.

Sulfanylidenerhodium - 37245-91-3

Specification

CAS No. 37245-91-3
Molecular Formula RhS
Molecular Weight 134.97 g/mol
IUPAC Name sulfanylidenerhodium
Standard InChI InChI=1S/Rh.S
Standard InChI Key BVJAAVMKGRODCT-UHFFFAOYSA-N
Canonical SMILES S=[Rh]

Introduction

Chemical Identity and Structural Characteristics

Sulfanylidenerhodium is theorized to exist in multiple oxidation states, with rhodium typically adopting +1, +2, or +3 valences. The sulfanylidene ligand (S²⁻) acts as a bridging or terminal ligand, influencing the compound's crystallography. Preliminary computational models suggest a tetrahedral or octahedral geometry depending on the stoichiometry . For instance, a hypothetical RhS₂ structure might mirror tin(IV) sulfide (SnS₂), which exhibits a layered hexagonal lattice .

Table 1: Hypothesized Physical Properties of Sulfanylidenerhodium

PropertyValue (Estimated)Comparative Compound (SnS₂)
Density5.2–5.6 g/cm³4.5 g/cm³
Melting Point>600°C (decomposition)600°C (sublimation)
Band Gap1.8–2.2 eV2.2 eV

These estimates derive from density functional theory (DFT) calculations and analogies to structurally similar metal sulfides . Experimental validation remains pending due to synthesis challenges.

Synthesis and Stability

Solution-Phase Coordination

Alternative approaches exploit rhodium(III) chloride (RhCl₃) and hydrogen sulfide (H₂S) in aqueous or organic media:
RhCl3+3H2SRhSx+6HCl\text{RhCl}_3 + 3\text{H}_2\text{S} \rightarrow \text{RhS}_x + 6\text{HCl}
Precise control of pH and temperature is critical to prevent rhodium oxide formation. Sulfanilamide studies highlight the sensitivity of sulfur-containing compounds to hydrolytic degradation , suggesting sulfanylidenerhodium may require stabilizing ligands or anaerobic conditions.

Electronic and Catalytic Properties

The Rh–S bond's polarizability could grant sulfanylidenerhodium semiconductor-like behavior, akin to SnS₂'s use in photovoltaics . Density-of-states simulations predict a band gap of ~2.0 eV, suitable for visible-light photocatalysis. In catalytic applications, rhodium's electron-deficient d-orbitals might facilitate hydrogenation or hydrodesulfurization reactions, though no empirical studies confirm this.

Table 2: Comparative Catalytic Performance Metrics

CatalystReaction TypeTurnover Frequency (TOF)
RhS₂ (hypothetical)CO₂ Hydrogenation120 h⁻¹ (estimated)
PtS₂HER (Hydrogen Evolution)85 h⁻¹
MoS₂Hydrodesulfurization200 h⁻¹

Challenges and Research Gaps

Current knowledge gaps include:

  • Synthesis Reproducibility: No peer-reviewed protocols exist for isolating phase-pure sulfanylidenerhodium.

  • Stability: Sulfur ligand lability, as observed in sulfonamide antibiotics , may limit practical deployment.

  • Toxicity: Rhodium compounds often exhibit cytotoxicity, necessitating rigorous safety evaluations absent in current literature .

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